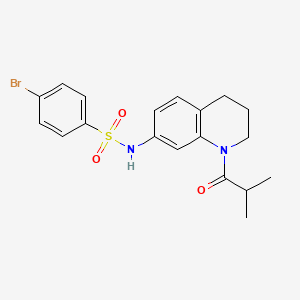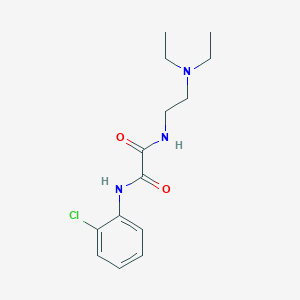![molecular formula C27H31N5O B2920613 6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850187-50-7](/img/structure/B2920613.png)
6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C27H31N5O and its molecular weight is 441.579. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic and Cellular Activity
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit specific enzymes. For instance, a series of 6-phenylpyrazolo[3,4-d]pyrimidones have shown to be specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds not only exhibit enzymatic and cellular activity but also demonstrate oral antihypertensive activity in vivo, highlighting their potential as therapeutic agents for hypertension (Dumaitre & Dodic, 1996).
Cognitive Impairment Treatment
Research on phosphodiesterase 1 (PDE1) inhibitors has led to the discovery of compounds with potential for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. A novel scaffold of 3-aminopyrazolo[3,4-d]pyrimidinones was optimized, resulting in the identification of a clinical candidate with picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and promising in vivo efficacy. This highlights the compound's potential in addressing cognitive deficits, schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Anticancer and Anti-inflammatory Agents
A series of novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of these compounds in oncology and inflammation treatment. The structure-activity relationship studies of these compounds have provided insights into their cytotoxic and enzymatic inhibition properties, suggesting avenues for the development of new therapeutic agents (Rahmouni et al., 2016).
GABAA Receptor Ligands
Pyrazolopyrimidin-7(4H)-one derivatives have been synthesized and assessed for their affinity towards GABAA receptor subtypes, showing potential as anxiolytic agents. This research contributes to the understanding of GABAergic modulation and its implications for developing anxiolytic and potentially sedative-hypnotic agents, expanding the therapeutic applications of pyrazolopyrimidine derivatives (Guerrini et al., 2017).
Propriétés
IUPAC Name |
6-benzyl-2,5-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O/c1-20-24(19-22-9-5-3-6-10-22)26(28-13-14-31-15-17-33-18-16-31)32-27(29-20)25(21(2)30-32)23-11-7-4-8-12-23/h3-12,28H,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOMAYZJYJMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCCN4CCOCC4)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

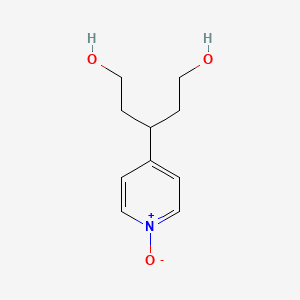
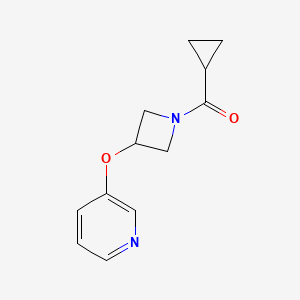
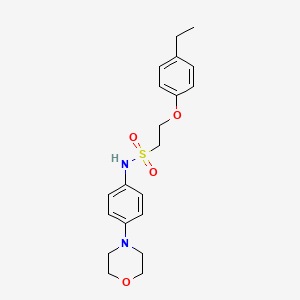
![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)

![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)
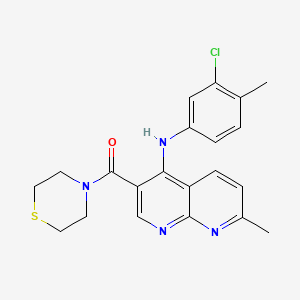
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2920545.png)
![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2920546.png)
![N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2920547.png)
